1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Overview
Description
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea, also known as DMTU, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DMTU is a potent antioxidant that has been shown to have numerous benefits in the laboratory setting.
Mechanism of Action
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea acts as an antioxidant by donating electrons to free radicals and neutralizing their harmful effects. It has been shown to protect against oxidative stress in a variety of cell types by reducing lipid peroxidation and DNA damage. 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has also been shown to inhibit the production of reactive oxygen species and protect against mitochondrial dysfunction.
Biochemical and Physiological Effects:
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has been shown to have numerous biochemical and physiological effects. In addition to its antioxidant properties, 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has been shown to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have anti-cancer properties and to protect against the toxicity of certain chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various cell types. However, one limitation of using 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals or cell cultures.
Future Directions
There are numerous future directions for research on 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea and its potential applications in other areas of medicine and biology.
In conclusion, 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is a potent antioxidant that has been extensively studied in the laboratory setting. Its numerous biochemical and physiological effects make it a useful tool for studying oxidative stress and its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biology.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has been extensively studied in the laboratory setting for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in a variety of cell types. 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-1,3-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3/h5-8H,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBJELGLWIIBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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